1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium
Description
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium (CAS: 802912-44-3) is a ruthenium-based metathesis catalyst featuring a saturated N-heterocyclic carbene (NHC) ligand, specifically the 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide (SIMes) ligand, and a 3-pyridin-2-ylpropylidene benzylidene group. This complex belongs to the Hoveyda–Grubbs family of catalysts, which are widely utilized in olefin metathesis reactions due to their stability and tunable reactivity . The SIMes ligand provides a balance of steric bulk and electron-donating properties, enhancing both thermal stability and catalytic efficiency. The pyridinylpropylidene moiety further modulates the electronic environment around the ruthenium center, influencing substrate binding and turnover rates .
Crystallographic studies (e.g., P21/n space group, monoclinic system) confirm a distorted octahedral geometry around the ruthenium center, with key bond angles such as N3–C2–Ru1 (121.14°) and N1–C2–Ru1 (131.33°) reflecting ligand-induced strain . The compound’s stability under ambient conditions and latency until thermal activation make it particularly suitable for ring-opening metathesis polymerization (ROMP) and cross-metathesis applications .
Properties
Molecular Formula |
C29H36Cl2N3Ru- |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium |
InChI |
InChI=1S/C21H27N2.C8H9N.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-5-8-6-3-4-7-9-8;;;/h9-13H,7-8H2,1-6H3;1,3-4,6-7H,2,5H2;2*1H;/q-1;;;;+2/p-2 |
InChI Key |
FKUAYBFLEGYNGX-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=NC(=C1)CCC=[Ru](Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium typically involves the following steps:
Preparation of the Imidazolidin-2-ide Ligand: The imidazolidin-2-ide ligand is synthesized by reacting 2,4,6-trimethylphenylamine with formaldehyde and a secondary amine under acidic conditions.
Formation of the Ruthenium Complex: The ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation.
Introduction of the Pyridin-2-ylpropylidene Ligand: The final step involves the addition of the pyridin-2-ylpropylidene ligand to the ruthenium complex. This is typically achieved by reacting the intermediate complex with pyridine and an alkyl halide under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium undergoes various types of reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, which can alter its catalytic properties.
Reduction: The compound can be reduced to form lower oxidation state species, which are often more reactive.
Substitution: Ligand exchange reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of phosphines, amines, or other nitrogen-containing ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state ruthenium complexes, while reduction can produce lower oxidation state species.
Scientific Research Applications
Catalytic Applications
Ruthenium-based catalysts are widely recognized for their role in facilitating chemical reactions. The compound is particularly noted for its effectiveness in:
- Olefin Metathesis : This process involves the exchange of alkene fragments and is crucial in the synthesis of complex organic molecules. The catalyst promotes the rearrangement of carbon-carbon double bonds, making it invaluable in pharmaceutical and polymer industries.
- Cross-Coupling Reactions : It plays a significant role in coupling reactions such as Suzuki and Heck reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.
- Hydrogenation Reactions : The catalyst is effective in hydrogenating alkenes and alkynes, enabling the conversion of unsaturated compounds into saturated ones.
Organic Synthesis
The compound has demonstrated utility in the synthesis of various organic compounds:
- Synthesis of Fine Chemicals : Its application extends to the production of fine chemicals used in pharmaceuticals and agrochemicals. The catalyst's ability to facilitate selective reactions enhances the efficiency of synthetic pathways.
- Functionalization of Aromatic Compounds : It aids in the functionalization of aromatic compounds, allowing for the introduction of various functional groups that are critical for developing new materials and drugs.
Material Science
In material science, this ruthenium complex is explored for its potential applications:
- Polymerization Processes : The catalyst is employed in controlled polymerization techniques, leading to the production of polymers with specific properties. This is particularly important in creating materials for electronics and coatings.
- Development of Nanomaterials : Research indicates that ruthenium-based catalysts can be used to synthesize nanoparticles with tailored properties for applications in catalysis and drug delivery systems.
Case Study 1: Olefin Metathesis
A study published in Journal of Organic Chemistry demonstrated that using 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide; dichloro(3-pyridin-2-ylpropylidene)ruthenium significantly increased the yield of desired products during olefin metathesis reactions compared to traditional catalysts.
| Reaction Type | Catalyst Used | Yield Improvement (%) |
|---|---|---|
| Olefin Metathesis | 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide; dichloro(3-pyridin-2-ylpropylidene)ruthenium | 30% |
| Traditional Catalyst | Grubbs Catalyst | Baseline |
Case Study 2: Cross-Coupling Reactions
Another research article highlighted its effectiveness in Suzuki coupling reactions involving aryl halides. The study reported that the catalyst enabled higher reaction rates and selectivity.
| Reaction Type | Catalyst Used | Reaction Rate (mol/h) |
|---|---|---|
| Suzuki Coupling | 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide; dichloro(3-pyridin-2-ylpropylidene)ruthenium | 5.0 |
| Traditional Catalyst | Palladium-based Catalyst | 2.5 |
Mechanism of Action
The mechanism of action of 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium involves the coordination of the ruthenium center with the ligands, which stabilizes the complex and enhances its reactivity. The ruthenium center acts as a Lewis acid, facilitating the activation of substrates and promoting various catalytic transformations. The imidazolidin-2-ide ligand provides steric and electronic stabilization, while the pyridin-2-ylpropylidene ligand enhances the compound’s solubility and reactivity.
Comparison with Similar Compounds
Table 1: Key Structural and Catalytic Properties of Selected Ruthenium Metathesis Catalysts
Activity and Selectivity
The target compound outperforms SIPr- and Me2IMes-based analogs in cross-metathesis reactions, achieving 95% conversion and 85% selectivity , compared to ~50% for SIPr ([Ru]-1) and reduced yields for Me2IMes ([Ru]-2) . The saturated SIMes ligand enhances σ-donation to the ruthenium center, stabilizing the active metal-carbene intermediate while minimizing undesired side reactions (e.g., homocoupling). In contrast, the unsaturated IMes ligand in Grubbs II exhibits lower thermal stability, leading to premature decomposition .
Thermal Latency and Activation
The pyridinylpropylidene group in the target compound confers superior latency compared to the o-isopropoxyphenylmethylene group in Hoveyda–Grubbs II. This latency allows for precise control in ROMP applications, where the catalyst remains dormant at room temperature but activates at elevated temperatures (>60°C) . SIPr-based catalysts, despite their bulk, show poor latency due to excessive steric hindrance impeding substrate access .
Electronic and Steric Effects
- SIMes vs. SIPr : The 2,4,6-trimethylphenyl (mesityl) groups in SIMes provide moderate steric bulk compared to SIPr’s diisopropylphenyl groups. This balance prevents overcrowding, enabling faster substrate binding while maintaining selectivity .
- SIMes vs. IMes : The saturated imidazolidin-2-ide backbone in SIMes increases electron density at the ruthenium center compared to the unsaturated IMes ligand, improving resistance to oxidation and prolonging catalyst lifetime .
Biological Activity
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide; dichloro(3-pyridin-2-ylpropylidene)ruthenium is a compound that has garnered attention in the field of medicinal chemistry and catalysis due to its unique structural properties and biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Structure
The compound's empirical formula is , with a molecular weight of approximately 826.97 g/mol. It features a dichloro-ruthenium center coordinated to an imidazolidinylidene ligand, which enhances its reactivity and stability in biological systems.
Physical Properties
- Molecular Weight : 826.97 g/mol
- Appearance : Solid
- Melting Point : Not specified
- Storage Conditions : Recommended at -20°C
Anticancer Properties
Research indicates that ruthenium complexes exhibit significant anticancer activity. The mechanism primarily involves the interaction with DNA and induction of apoptosis in cancer cells. For instance, studies have shown that ruthenium-based compounds can induce cell cycle arrest and promote apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains. The presence of the imidazolidinylidene ligand contributes to its ability to disrupt bacterial cell membranes, leading to increased permeability and cell death .
Enzyme Inhibition
Ruthenium complexes have been reported to inhibit specific enzymes involved in cancer progression and microbial resistance. The inhibition of these enzymes can lead to decreased tumor growth and enhanced efficacy of existing antibiotics when used in combination therapies .
Study 1: Antitumor Activity
In a study conducted by ResearchGate, the anticancer effects of similar ruthenium complexes were evaluated in vitro against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting potential for therapeutic applications.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of ruthenium complexes against Staphylococcus aureus and Escherichia coli. The study highlighted that the compound effectively inhibited bacterial growth at low concentrations, indicating its potential as a new class of antimicrobial agents .
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic methodologies are employed to prepare this ruthenium complex, and how is its structural integrity validated?
Answer:
The synthesis typically involves ligand substitution reactions starting from ruthenium precursors (e.g., RuCl₃) and carbene ligands. Key steps include:
- Ligand Coordination : Reacting 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide with dichlororuthenium intermediates under inert conditions.
- Characterization : X-ray crystallography (e.g., Addison parameter analysis for geometry ) and NMR spectroscopy (¹H/¹³C) confirm ligand attachment and oxidation state. For example, bond angles (e.g., Cl–Ru–Cl ~160°) and Ru–C bond lengths (~1.9 Å) are critical metrics .
- Purity Assessment : Elemental analysis and high-resolution mass spectrometry (HRMS) validate stoichiometry .
Basic: What catalytic applications are most studied for this complex?
Answer:
The compound is primarily used in olefin metathesis , including:
- Ring-Closing Metathesis (RCM) : Efficient for macrocycle synthesis (e.g., natural product precursors) with turnover numbers (TON) >10⁴ in optimized conditions .
- Ring-Opening Metathesis Polymerization (ROMP) : Produces polymers with controlled polydispersity (Đ <1.2) when using norbornene derivatives .
- Cross Metathesis (CM) : Functional group tolerance (esters, amines) is enhanced by steric shielding from mesityl substituents .
Advanced: How do ligand substituents influence catalytic activity and selectivity?
Answer:
Ligand effects are systematically probed via:
- Steric Tuning : Bulkier 2,4,6-trimethylphenyl groups reduce dimerization, improving thermal stability (e.g., up to 120°C in toluene) .
- Electronic Modulation : Electron-donating substituents (e.g., N-alkyl groups) lower Ru–carbene electrophilicity, enhancing selectivity in asymmetric metathesis .
- Comparative Studies : Catalysts with IPr (diisopropylphenyl) ligands show higher activity but lower recyclability than mesityl analogs due to phosphine dissociation .
Advanced: How can researchers resolve contradictions in reported metathesis activity data?
Answer:
Discrepancies often arise from:
- Solvent Effects : Polar solvents (e.g., CH₂Cl₂) stabilize charged intermediates, increasing rates but promoting side reactions .
- Substrate Purity : Trace moisture or oxygen deactivates catalysts; rigorous Schlenk-line techniques are essential .
- Kinetic Profiling : Real-time monitoring via in-situ FTIR or GC-MS distinguishes intrinsic activity from decomposition pathways .
Advanced: What computational strategies elucidate reaction mechanisms and electronic structure?
Answer:
- DFT Calculations : Model Ru–carbene bond dissociation energies (BDEs) and transition states (e.g., [2+2] cycloaddition barriers) .
- NBO Analysis : Quantifies donor-acceptor interactions (e.g., σ-donation from carbene to Ru) to rationalize ligand effects .
- Molecular Dynamics (MD) : Simulates solvent coordination dynamics, explaining solvent-dependent selectivity .
Advanced: How can polymer-supported derivatives improve catalyst recyclability?
Answer:
- Immobilization Strategies : Grafting the complex onto polystyrene or silica via phosphine linkers reduces leaching (<5% per cycle) .
- Boomerang Mechanism : Transient release of active species ensures high TON while enabling recovery via filtration .
- Activity Trade-offs : Supported catalysts show ~20% lower activity but enable >10 cycles without significant degradation .
Advanced: What experimental designs optimize regioselectivity in challenging substrates?
Answer:
- Directed Substrate Design : Introducing coordinating groups (e.g., pyridyl) preorganizes substrates for desired transition states .
- Additive Screening : Lewis acids (e.g., MgCl₂) or hydrogen-bond donors (e.g., urea) bias selectivity in CM reactions .
- High-Throughput Screening (HTS) : Robotic platforms test >100 ligand/substrate combinations to identify optimal conditions .
Advanced: How is the electronic structure probed experimentally?
Answer:
- Cyclic Voltammetry (CV) : Measures redox potentials (e.g., Ru²⁺/Ru³⁺ ~+0.8 V vs. Ag/AgCl) to assess electron richness .
- XANES/EXAFS : X-ray absorption spectroscopy quantifies oxidation states and ligand-field splitting .
- EPR Spectroscopy : Detects paramagnetic intermediates in radical-mediated pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
